IDO1/TDO Inhibitor Lead Optimization via Furan Scaffold Hopping
The N-hydroxycarbamimidoyl benzofuran series reported by Jung et al. (2021) demonstrates that the amidoxime warhead engages heme iron in IDO1, with the most potent analog achieving an IC₅₀ of 0.44 µM in enzymatic assay. [1] Replacing the benzofuran with a simpler furan core (as in the target compound) is a validated medicinal chemistry strategy to reduce lipophilicity, lower molecular weight, and improve ligand efficiency. Procuring methyl 5-(N'-hydroxycarbamimidoyl)furan-3-carboxylate enables direct SAR exploration of this scaffold-hop to determine whether the furan analog retains or improves upon the benzofuran potency and selectivity profile.
